molecular formula C21H21N5O3S B606010 5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one CAS No. 1516903-65-3

5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one

Cat. No.: B606010
CAS No.: 1516903-65-3
M. Wt: 423.49
InChI Key: NLWIBQSPHZSWCV-GFCCVEGCSA-N
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Description

The compound “5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one” is a complex organic molecule that belongs to the class of benzodiazepines fused with a thiadiazole ring. Compounds of this nature are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the benzodiazepine core, the introduction of the dioxolo ring, and the attachment of the thiadiazole moiety. Common synthetic routes may involve:

    Formation of the Benzodiazepine Core: This can be achieved through the condensation of an o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Dioxolo Ring: This step may involve cyclization reactions using appropriate reagents and catalysts.

    Attachment of the Thiadiazole Moiety: This can be done through nucleophilic substitution or cyclization reactions involving thiourea derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Possibly reducing the nitro or carbonyl groups to amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or alkyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its interactions with various biomolecules, such as proteins or nucleic acids.

Medicine

In medicine, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly for their effects on the central nervous system.

Industry

In industry, it could be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action for this compound would likely involve binding to specific molecular targets, such as receptors or enzymes. The benzodiazepine core suggests potential interactions with GABA receptors, which are involved in inhibitory neurotransmission in the brain. The thiadiazole moiety might contribute additional binding interactions or modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant effects.

    Thiadiazole Derivatives: Compounds with similar thiadiazole structures that may have diverse biological activities.

Uniqueness

The uniqueness of “5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one” lies in its fused ring system, which combines the pharmacological properties of benzodiazepines with the potential biological activities of thiadiazole derivatives. This unique structure may offer novel therapeutic benefits or enhanced selectivity for specific molecular targets.

Properties

CAS No.

1516903-65-3

Molecular Formula

C21H21N5O3S

Molecular Weight

423.49

IUPAC Name

5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one

InChI

InChI=1S/C21H21N5O3S/c1-11-6-13(4-5-16(11)22)19-15-9-18-17(28-10-29-18)8-14(15)7-12(2)26(24-19)21-23-20(27)25(3)30-21/h4-6,8-9,12H,7,10,22H2,1-3H3/t12-/m1/s1

InChI Key

NLWIBQSPHZSWCV-GFCCVEGCSA-N

SMILES

CC1CC2=CC3=C(C=C2C(=NN1C4=NC(=O)N(S4)C)C5=CC(=C(C=C5)N)C)OCO3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GYKI47654;  GYKI 47654;  GYKI-47654;  BDZh;  BDZ h;  BDZ-h

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one
Reactant of Route 2
5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one
Reactant of Route 3
5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one
Reactant of Route 4
5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one
Reactant of Route 5
5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one
Reactant of Route 6
5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one

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